molecular formula C20H25ClN2 B12476592 1-[(3-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine

1-[(3-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine

Cat. No.: B12476592
M. Wt: 328.9 g/mol
InChI Key: SOPFZSFWVNVFTB-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a chlorophenyl group and a phenylpropyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)methylpiperazine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, affecting neurotransmission and potentially exhibiting psychoactive properties. Additionally, it may inhibit certain enzymes, leading to changes in metabolic pathways and cellular processes.

Comparison with Similar Compounds

1-[(3-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine can be compared with other similar piperazine derivatives, such as:

    1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Similar in structure but with a chloropropyl group instead of a phenylpropyl group.

    1-(3-Chlorophenyl)-4-methylpiperazine: Contains a methyl group instead of a phenylpropyl group.

    1-(3-Chlorophenyl)-4-(4-methoxyphenyl)piperazine: Contains a methoxyphenyl group instead of a phenylpropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H25ClN2

Molecular Weight

328.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C20H25ClN2/c21-20-10-4-8-19(16-20)17-23-14-12-22(13-15-23)11-5-9-18-6-2-1-3-7-18/h1-4,6-8,10,16H,5,9,11-15,17H2

InChI Key

SOPFZSFWVNVFTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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